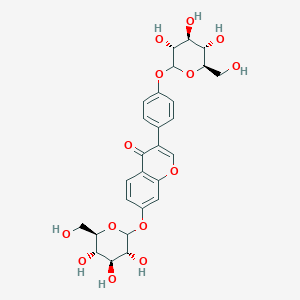
L-Tryptophan dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .
Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .
Applications De Recherche Scientifique
L-Tryptophan dihydrate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, this compound is used as a dietary supplement to promote good sleep quality and mood regulation . It is also used in the treatment of conditions such as depression and anxiety . In the industry, this compound is used as an additive in animal feed to improve growth and health .
Mécanisme D'action
L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .
Comparaison Avec Des Composés Similaires
L-Tryptophan dihydrate is unique among amino acids due to its aromatic structure and its role as a precursor for several important biomolecules. Similar compounds include other aromatic amino acids such as phenylalanine and tyrosine . While phenylalanine and tyrosine also serve as precursors for neurotransmitters (e.g., dopamine and norepinephrine), this compound is specifically involved in the synthesis of serotonin and melatonin, highlighting its unique role in mood regulation and sleep .
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |
Clé InChI |
JYODKWBILYWWLO-WWPIYYJJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



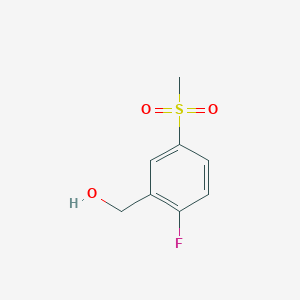
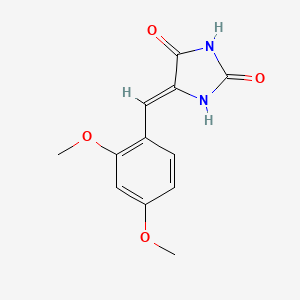
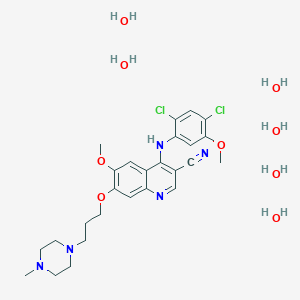
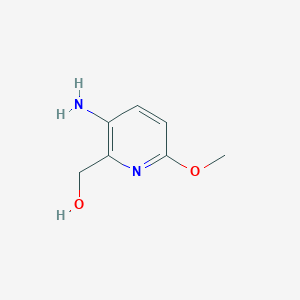

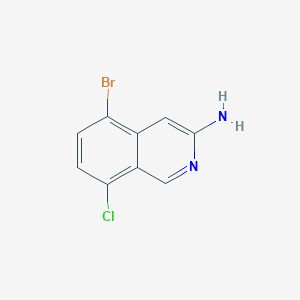
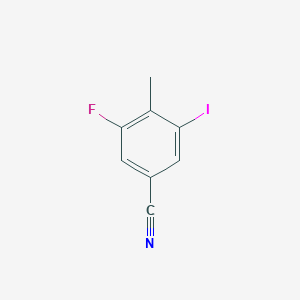
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)
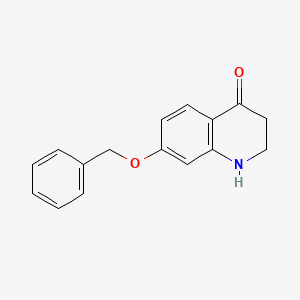

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

